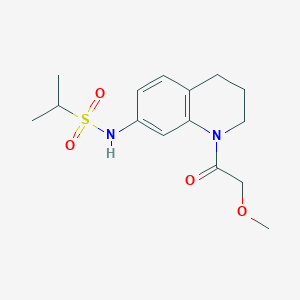![molecular formula C22H20FN5O2 B2750930 N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-90-7](/img/structure/B2750930.png)
N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . Quinazoline derivatives have been studied for their potential as anticancer agents, with some showing promising results .
Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings . The specific substituents attached to this core would determine the exact structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Quinazoline derivatives can participate in a variety of reactions due to the presence of multiple reactive sites .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A notable area of research has been the synthesis of various derivatives of triazoloquinazoline compounds and their evaluation for anticancer activity. For example, studies have synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements essential for anticancer activity. These compounds were tested in vitro against human neuroblastoma and human colon carcinoma cell lines, showing significant to moderate cytotoxicity in certain derivatives (B. N. Reddy et al., 2015). This highlights the potential therapeutic applications of these compounds in cancer treatment.
Antibacterial Activity
Another area of focus is the antibacterial activity of fluoro-containing quinoline derivatives. Research has synthesized and characterized a series of compounds for their antibacterial properties, showcasing a methodological approach to enhancing the antimicrobial efficacy of these compounds (B. S. Holla et al., 2005). Such studies are crucial for developing new antibacterial agents, especially in the face of increasing antibiotic resistance.
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, such as cascade cyclization reactions involving triamino-triazole with aromatic aldehydes and cycloalkanones, provides insights into the chemical diversity and complexity of triazoloquinazoline derivatives. These studies contribute to the broader field of heterocyclic chemistry, with implications for the synthesis of novel compounds with potential biological activities (V. Lipson et al., 2006).
Advanced Synthesis Techniques
Further research delves into advanced synthesis techniques and the reactivity of triazoloquinazolines, contributing to the development of novel synthetic methodologies that can be applied to the synthesis of a wide range of heterocyclic compounds. This work is fundamental to expanding the toolkit of synthetic chemists, enabling the creation of novel compounds with potential application in various fields of medicine and materials science (S. Danylchenko et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Research into quinazoline derivatives and similar compounds is ongoing, with a focus on developing novel drugs with anticancer potency . Future work may involve designing and synthesizing new quinazoline-based compounds, studying their biological activity, and optimizing their properties for therapeutic use .
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c23-15-9-6-13(7-10-15)19-20-25-22(30)17-11-8-14(12-18(17)28(20)27-26-19)21(29)24-16-4-2-1-3-5-16/h6-12,16,27H,1-5H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDCXHOSGPPISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2750848.png)
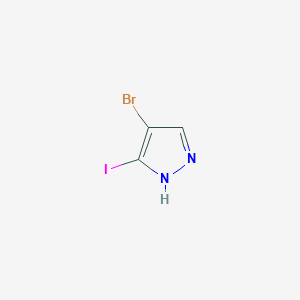
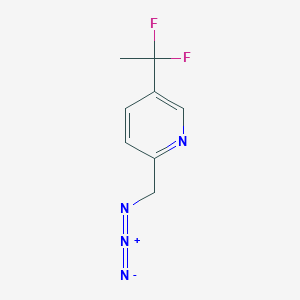
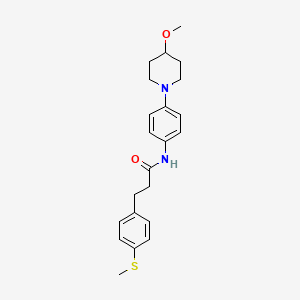
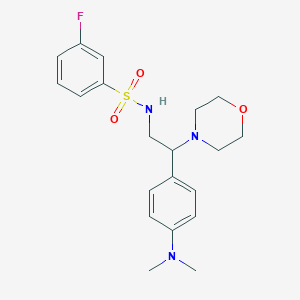

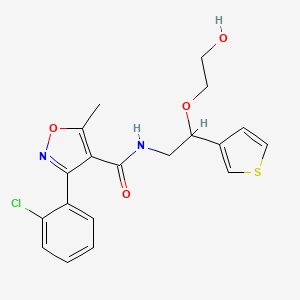
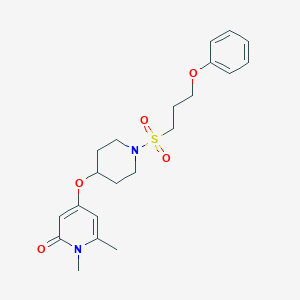

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2750865.png)

